molecular formula C18H21ClN2O B12741263 Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- CAS No. 82205-85-4

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-

Cat. No.: B12741263
CAS No.: 82205-85-4
M. Wt: 316.8 g/mol
InChI Key: HFMFEUWHKSJGAV-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-phenoxyethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 2-phenoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3-chlorophenyl)-4-(2-methoxyethyl)-
  • Piperazine, 1-(3-chlorophenyl)-4-(2-ethoxyethyl)-
  • Piperazine, 1-(3-chlorophenyl)-4-(2-butoxyethyl)-

Uniqueness

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its pharmacological activity and selectivity compared to other similar compounds.

Properties

CAS No.

82205-85-4

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2-phenoxyethyl)piperazine

InChI

InChI=1S/C18H21ClN2O/c19-16-5-4-6-17(15-16)21-11-9-20(10-12-21)13-14-22-18-7-2-1-3-8-18/h1-8,15H,9-14H2

InChI Key

HFMFEUWHKSJGAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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